molecular formula C14H27N3O2 B2742406 Tert-butyl 4-amino-1-methyl-1,9-diazaspiro[4.5]decane-9-carboxylate CAS No. 2137489-02-0

Tert-butyl 4-amino-1-methyl-1,9-diazaspiro[4.5]decane-9-carboxylate

Cat. No.: B2742406
CAS No.: 2137489-02-0
M. Wt: 269.389
InChI Key: RHGSYUXKQKOARI-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-1-methyl-1,9-diazaspiro[4.5]decane-9-carboxylate: is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-1-methyl-1,9-diazaspiro[4.5]decane-9-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable diamine and a ketone or aldehyde under acidic or basic conditions.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.

    Amination: The amino group can be introduced through nucleophilic substitution reactions using amines or through reductive amination of a corresponding ketone or aldehyde intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group or other substituents with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Bases like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-amino-1-methyl-1,9-diazaspiro[4.5]decane-9-carboxylate is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique spirocyclic structure makes it a valuable building block for the development of novel compounds.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with enzymes, receptors, and other biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, derivatives of this compound are explored for their potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties. Researchers aim to develop new drugs based on its structure to treat various diseases.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-1-methyl-1,9-diazaspiro[4.5]decane-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-amino-1-methyl-1,9-diazaspiro[4.5]decane-9-carboxylate: shares structural similarities with other spirocyclic compounds, such as spiroindolines and spirooxindoles.

    Spiroindolines: Known for their biological activities, including anticancer and antimicrobial properties.

    Spirooxindoles: Widely studied for their potential as therapeutic agents in various diseases.

Uniqueness

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the tert-butyl and amino groups. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

tert-butyl 4-amino-1-methyl-1,9-diazaspiro[4.5]decane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2/c1-13(2,3)19-12(18)17-8-5-7-14(10-17)11(15)6-9-16(14)4/h11H,5-10,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGSYUXKQKOARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)C(CCN2C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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